1-Benzyl-2-methylpyrazolidine-3,5-dione
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Overview
Description
1-Benzyl-2-methylpyrazolidine-3,5-dione is an organic compound with the molecular formula C₁₁H₁₂N₂O₂ It is a pyrazolidine derivative, characterized by a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-2-methylpyrazolidine-3,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolidine ring. The reaction conditions typically include:
Reagents: Benzylamine, methyl acetoacetate, base (e.g., sodium ethoxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-methylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine-3,5-dione derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidine-3,5-dione derivatives, while substitution reactions can introduce new functional groups at the benzyl or methyl positions.
Scientific Research Applications
1-Benzyl-2-methylpyrazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-benzyl-2-methylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylpyrazolidine-3,5-dione: Similar in structure but with different substituents.
1-Benzyl-3-methylpyrazolidine-3,5-dione: Differing in the position of the methyl group.
1-Benzyl-2-ethylpyrazolidine-3,5-dione: Differing in the alkyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzyl and methyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
98380-76-8 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-benzyl-2-methylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C11H12N2O2/c1-12-10(14)7-11(15)13(12)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
SBVUXYAWBHPPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
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